(2S,3R)-Dihydrodehydroconiferyl Alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O6/c1-11(22)6-12-7-14-15(10-21)19(26-20(14)18(8-12)25-3)13-4-5-16(23)17(9-13)24-2/h4-5,7-9,11,15,19,21-23H,6,10H2,1-3H3/t11?,15-,19+/m0/s1 |
InChI Key |
SLCGMFBYWVAREU-QVVSNKOQSA-N |
Isomeric SMILES |
CC(CC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of 2s,3r Dihydrodehydroconiferyl Alcohol
Isolation from Gymnosperm Species
Picea glehnii and Related Conifers
The lignan (B3055560) (2S,3R)-Dihydrodehydroconiferyl Alcohol has been reported to be a natural constituent of the Sakhalin spruce, Picea glehnii. nih.gov This coniferous tree is native to Japan, specifically the islands of Hokkaido and northern Honshu, as well as the southern part of the Russian island of Sakhalin. The compound is part of the complex phytochemical profile of this species. While the broader class of lignans (B1203133) is known to be abundant in the knots of spruce trees, the specific distribution and concentration of the (2S,3R) isomer within Picea glehnii are areas requiring more detailed investigation.
| Data Table: Isolation from Picea glehnii | |
| Compound Name | This compound |
| Species | Picea glehnii (Sakhalin spruce) |
| Plant Part | Not specified in available literature |
| Geographical Location of Source | Native range includes Japan (Hokkaido, Honshu) and Russia (Sakhalin) |
| Reference | PubChem CID 384679 nih.gov |
Abies nephrolepis
Scientific literature does not currently report the presence of this compound in the Khingan fir, Abies nephrolepis. Phytochemical investigations of this species have identified various other lignans and phenolic compounds, but not the specific (2S,3R) isomer.
Isolation from Angiosperm Species
Kalopanax septemlobus L.
Current research indicates that Kalopanax septemlobus is a source of Dihydrodehydroconiferyl Alcohol, but specifically the (2R,3S) stereoisomer, which is the enantiomer of the compound of focus. targetmol.com The isolation of this compound from this species has not been reported.
Hedyotis uncinella
Similarly to Kalopanax septemlobus, studies on the chemical constituents of Hedyotis uncinella have led to the isolation of the (2R,3S) stereoisomer of Dihydrodehydroconiferyl Alcohol. There are no reports of the natural occurrence of the (2S,3R) form in this plant species.
Liriodendron tulipifera
Commonly known as the tulip tree, Liriodendron tulipifera is a member of the Magnoliaceae family. While phytochemical investigations of its heartwood have led to the isolation of various alkaloids and other lignans, such as lirioresinol-B-dimethyl ether, the presence of this compound has not been reported in the examined literature nih.gov.
Michelia compressa and other Magnoliaceae
This compound has been successfully isolated from the stems of Michelia compressa, another member of the Magnoliaceae family. researchgate.netresearchgate.netairitilibrary.comdocumentsdelivered.com Notably, its stereoisomer, (2R,3S)-Dihydrodehydroconiferyl Alcohol, was also identified from the same plant material, indicating the co-occurrence of these related compounds within this species. researchgate.netresearchgate.netairitilibrary.comdocumentsdelivered.com
| Plant Species | Family | Plant Part | Isolated Compounds |
| Michelia compressa | Magnoliaceae | Stems | This compound, (2R,3S)-Dihydrodehydroconiferyl Alcohol |
Acer saccharum (Sugar Maple)
Acer saccharum, the sugar maple, is a prominent species in North American forests. Extensive phytochemical studies have been conducted on its bark, leading to the isolation of numerous phenolic glycosides. However, based on the available scientific literature, this compound has not been identified as a constituent of this tree.
Lawsonia alba (Historical Structural Revision)
The compound lawsonicin, originally isolated from the plant Lawsonia alba, underwent a significant structural revision. rsc.orgnih.govresearchgate.netresearchgate.net Subsequent analysis revealed that the spectral data of lawsonicin were identical to that of (rac)-trans-dihydrodehydrodiconiferyl alcohol. rsc.orgnih.govresearchgate.netresearchgate.net This finding indicates that the natural product in Lawsonia alba is a racemic mixture of the trans diastereomer, which includes both the (2S,3R) and (2R,3S) enantiomers, rather than a single optically active compound. rsc.orgnih.govresearchgate.netresearchgate.net
| Plant Species | Family | Original Compound Name | Revised Structure |
| Lawsonia alba | Lythraceae | Lawsonicin | (rac)-trans-Dihydrodehydrodiconiferyl alcohol |
Populus trichocarpa in Enzymatic Studies
Populus trichocarpa, the black cottonwood, is a model organism for woody plant research, including studies on lignin (B12514952) and lignan biosynthesis. While enzymatic studies related to the formation of dihydrobenzofuran neolignans have been conducted, specific research detailing the enzymatic synthesis or isolation of this compound in Populus trichocarpa is not documented in the reviewed literature.
Lagerstroemia indica
Phytochemical investigations of Lagerstroemia indica, commonly known as crape myrtle, have led to the isolation of a range of phenolic derivatives from its stems. Among these is the neolignan (2R,3S)-dihydrodehydroconiferyl alcohol. However, the presence of the specific stereoisomer this compound has not been reported in this species in the surveyed scientific literature.
Tissue-Specific Localization and Accumulation Patterns
While the distribution of lignans and neolignans can be tissue-specific, with higher concentrations often found in heartwood, knots, and seeds, specific data on the localization and accumulation patterns of this compound within its source plants are not detailed in the currently available research. General studies on other lignans have noted differences in accumulation between various plant parts, such as stemwood, branchwood, and knots, but this level of detail is not yet available for this compound. semanticscholar.org
Biosynthetic Pathways and Enzymology of 2s,3r Dihydrodehydroconiferyl Alcohol
Monolignol Dimerization Mechanisms
The initial step in the formation of the precursor to (2S,3R)-dihydrodehydroconiferyl alcohol involves the oxidative coupling of monolignol units. This process is mediated by radical chemistry, leading to the formation of various dimeric structures.
Oxidative Coupling and Radical-Mediated Processes (e.g., 8-5' Coupling)
The biosynthesis begins with the oxidation of coniferyl alcohol, a reaction catalyzed by peroxidases or laccases. This oxidation generates resonance-stabilized phenoxy radicals. These radicals can then couple in various ways, with the 8-5' linkage being a significant pathway in the formation of dihydrodehydroconiferyl alcohol's precursor. nih.gov This specific coupling involves the formation of a carbon-carbon bond between the C8 position of the side chain of one coniferyl alcohol radical and the C5 position of the aromatic ring of a second coniferyl alcohol radical. nih.gov
The radical-radical coupling results in the formation of a quinone methide intermediate. This intermediate is then rearomatized to yield dehydrodiconiferyl alcohol, which possesses the characteristic phenylcoumaran structure. researchgate.net The formation of different linkages, such as 8-O-4 and 8-8, also occurs through similar radical coupling mechanisms, leading to a diversity of lignan (B3055560) structures. nih.gov
Role of Coniferyl Alcohol as a Biosynthetic Precursor
Coniferyl alcohol is the fundamental building block for the synthesis of dehydrodiconiferyl alcohol and, subsequently, this compound. As a primary monolignol, it serves as the substrate for the initial oxidative enzymes that generate the radicals necessary for dimerization. The availability and enzymatic oxidation of coniferyl alcohol are therefore critical control points in the biosynthetic pathway of this class of lignans (B1203133).
Phenylcoumaran Benzylic Ether Reductases (PCBERs)
Following the formation of dehydrodiconiferyl alcohol, a key enzymatic reduction step is carried out by Phenylcoumaran Benzylic Ether Reductases (PCBERs). These enzymes belong to the broader class of oxidoreductases and are essential for the conversion to dihydrodehydroconiferyl alcohol.
Enzyme Characterization and Substrate Specificity for Dihydrodehydroconiferyl Alcohol
PCBERs are NADPH-dependent enzymes that catalyze the reduction of the benzylic ether bond within the phenylcoumaran structure of dehydrodiconiferyl alcohol. researchgate.net This reaction leads to the formation of dihydrodehydroconiferyl alcohol. Research on PCBER from Pinus taeda has shown that the enzyme can reduce the benzylic ether functionalities of both dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. researchgate.net However, the enzyme exhibits a higher affinity for dehydrodiconiferyl alcohol. researchgate.net
Stereospecificity and Regiospecificity of PCBER Reactions
The reduction catalyzed by PCBER is highly specific in terms of both stereochemistry and the site of action. The enzyme specifically targets the benzylic ether linkage (the bond between C7' and the oxygen of the furan (B31954) ring) for reduction. This regiospecificity ensures that only the desired bond is cleaved and reduced.
From a stereochemical standpoint, the reaction is also precise. PCBER from Pinus taeda has been shown to abstract the 4R-hydride from the NADPH cofactor during the reduction process. researchgate.net This stereospecific hydride transfer is a common feature among related reductases, such as pinoresinol-lariciresinol reductases and isoflavone (B191592) reductases, and is crucial for establishing the final stereochemistry of the product, this compound.
Comparative Enzymatic Activities Across Plant Species (e.g., Pinus taeda vs. Populus trichocarpa)
PCBERs have been identified and characterized in various plant species, including both gymnosperms like loblolly pine (Pinus taeda) and angiosperms like the black cottonwood (Populus trichocarpa). In both species, PCBER is a prominent protein in the secondary xylem and is involved in lignan synthesis. researchgate.netnih.gov
While both enzymes catalyze the reduction of dehydrodiconiferyl alcohol, there are indications of differences in their enzymatic properties. For instance, the PCBER from Pinus taeda has demonstrated a higher affinity for dehydrodiconiferyl alcohol compared to dihydrodehydrodiconiferyl alcohol. researchgate.net Although detailed kinetic parameters for a direct comparison are not fully available, the presence and function of PCBER in these diverse species highlight its conserved and important role in phenylpropanoid metabolism.
Table 1: Substrate Affinity of Pinus taeda PCBER
| Substrate | Relative Affinity |
| Dehydrodiconiferyl alcohol | Higher |
| Dihydrodehydroconiferyl alcohol | Lower |
Genetic Basis of Dihydrodehydroconiferyl Alcohol Biosynthesis
The biosynthesis of this compound, a neolignan derived from the oxidative coupling of two coniferyl alcohol molecules, is a genetically controlled process involving a suite of specific enzymes. The genes encoding these enzymes are subject to intricate regulatory networks that govern their expression in a tissue-specific and developmentally regulated manner. Research into the genetic underpinnings of lignan biosynthesis in various plant species has illuminated the key gene families and their roles in the formation of compounds structurally related to this compound.
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The biosynthesis of this compound from coniferyl alcohol is a multi-step process requiring the coordinated action of several key enzymes. While the complete genetic blueprint for this specific compound's synthesis in a single species is still under investigation, extensive research on lignan biosynthesis in various plants has led to the identification and characterization of the gene families encoding the necessary enzymatic machinery. These include laccases and peroxidases for the initial oxidation of coniferyl alcohol, dirigent proteins for stereoselective coupling, and reductases for subsequent modifications.
Laccase and Peroxidase Genes: The initial step in the formation of dihydrodehydroconiferyl alcohol is the oxidation of coniferyl alcohol to generate phenoxy radicals. This reaction is catalyzed by laccases and/or peroxidases. Genome-wide analyses in various plant species have identified large multigene families for both enzyme classes. For instance, a comprehensive study of Pinus taeda (loblolly pine) identified 188 genes related to lignin (B12514952) biosynthesis, which shares the same precursors as lignans, including numerous laccase and peroxidase genes. nih.govresearchgate.netnih.gov Similarly, the Populus trichocarpa (black cottonwood) genome contains a large family of laccase genes, with some members showing high expression in developing xylem where lignification and lignan biosynthesis occur. frontiersin.org
Dirigent Protein (DIR) Genes: Dirigent proteins are crucial for directing the stereoselective coupling of monolignol radicals to form specific lignan structures. In the absence of these proteins, the coupling is random, leading to a mixture of racemic products. The biosynthesis of the specific (2S,3R) stereoisomer of dihydrodehydroconiferyl alcohol is therefore dependent on the presence of a specific dirigent protein. The dirigent protein gene family is extensive in the plant kingdom. A genome-wide analysis of flax (Linum usitatissimum), a plant rich in lignans, identified a 44-membered multigene family of dirigent proteins. nih.gov In-silico analysis of the dirigent protein family in flax has provided insights into their structure and potential roles in seed development and defense responses. plantarchives.orgresearchgate.net
Pinoresinol-Lariciresinol Reductase (PLR) and Phenylcoumaran Benzylic Ether Reductase (PCBER) Genes: Following the dirigent protein-mediated coupling, the resulting intermediate undergoes reduction. In the case of 8-5' linked neolignans like dihydrodehydroconiferyl alcohol, a key step is the reduction of a double bond in the propenyl side chain. This is thought to be carried out by reductases belonging to the pinoresinol-lariciresinol reductase (PLR) family or the phenylcoumaran benzylic ether reductase (PCBER) family. In Arabidopsis thaliana, two genes, AtPrR1 and AtPrR2, encode pinoresinol (B1678388) reductases that are involved in lignan biosynthesis. osti.govnih.gov The expression of a bacterial pinoresinol reductase gene in Arabidopsis thaliana has been shown to alter the lignan profile of the plant. nih.govresearchgate.net PCBERs have been extensively studied in poplar, where they are highly abundant in xylem tissues and are involved in the reduction of phenylpropanoid dimers, contributing to the plant's antioxidant defense. nih.govnih.gov
The following table summarizes some of the key genes and gene families involved in the biosynthesis of lignans, including those structurally related to this compound, from various plant species.
| Gene/Gene Family | Enzyme Function | Plant Species | Number of Genes Identified | Reference(s) |
| Laccase | Oxidation of coniferyl alcohol | Pinus taeda | Part of 188 lignin-related genes | nih.govresearchgate.netnih.gov |
| Peroxidase | Oxidation of coniferyl alcohol | Pinus taeda | Part of 188 lignin-related genes | nih.govresearchgate.netnih.gov |
| Dirigent Protein (DIR) | Stereoselective coupling of coniferyl alcohol radicals | Linum usitatissimum | 44 | nih.gov |
| Pinoresinol Reductase (PrR) | Reduction of pinoresinol | Arabidopsis thaliana | 2 (AtPrR1, AtPrR2) | osti.govnih.gov |
| Phenylcoumaran Benzylic Ether Reductase (PCBER) | Reduction of phenylpropanoid dimers | Populus trichocarpa | Multiple isoforms | nih.govnih.gov |
Gene Expression Profiling in Producing Tissues
The biosynthesis of this compound is spatially and temporally regulated, with the genes encoding the biosynthetic enzymes exhibiting distinct expression patterns across different plant tissues and developmental stages. Transcriptomic analyses, including RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR), have been instrumental in elucidating these expression profiles in various lignan-producing plants.
In Forsythia koreana, a plant known for its high lignan content, transcriptome analysis of leaf and callus tissues revealed significant upregulation of genes involved in lignan biosynthesis in the callus tissue. plos.org Specifically, the expression of genes encoding dirigent protein (DIR), pinoresinol-lariciresinol reductase (PLR), and secoisolariciresinol (B192356) dehydrogenase (SIRD) were found to be 5 to 50-fold higher in callus compared to leaves, indicating that the callus is a primary site of lignan biosynthesis. plos.org
Similarly, transcriptome profiling of Schisandra chinensis during fruit development showed an upregulation of the phenylpropanoid biosynthetic pathway, which provides the precursor coniferyl alcohol, in the later stages of fruit development. nih.govresearchgate.net This suggests a coordinated regulation of precursor supply and subsequent lignan biosynthesis during fruit ripening. A separate study on Schisandra sphenanthera using transcriptome and metabolome analyses also identified candidate genes for lignan biosynthesis with tissue-specific expression patterns. nih.gov
In Arabidopsis thaliana, the two pinoresinol reductase genes, PrR1 and PrR2, exhibit differential tissue-specific expression. PrR1 transcripts are found in most tissues, with the highest levels in the lignified inflorescence stems, whereas PrR2 expression is predominantly localized to the roots, where lignan accumulation is highest. osti.gov This differential expression suggests distinct roles for these two genes in lignan biosynthesis in different parts of the plant.
Expression studies in conifers have also provided insights into the regulation of lignan-related gene expression. In Pinus taeda, analysis of gene expression in xylem, a key site of both lignin and lignan biosynthesis, has identified numerous candidate genes with tissue-specific expression patterns. researchgate.net In Pinus densiflora, several laccase genes were found to be upregulated in compression wood, which is characterized by high lignin content, suggesting their role in the polymerization of monolignols. mdpi.com
The following table provides a summary of the expression profiles of key lignan biosynthetic genes in different tissues of selected plant species.
| Gene | Plant Species | Tissue with High Expression | Method of Analysis | Reference(s) |
| DIR, PLR, SIRD | Forsythia koreana | Callus | RNA-Seq | plos.org |
| Phenylpropanoid pathway genes | Schisandra chinensis | Fruit (late development) | RNA-Seq | nih.govresearchgate.net |
| AtPrR1 | Arabidopsis thaliana | Inflorescence stem | Microarray, eFP Browser | osti.gov |
| AtPrR2 | Arabidopsis thaliana | Root | Microarray, eFP Browser | osti.gov |
| ClDIR genes | Cucurbita spp. | Root (majority of genes) | qRT-PCR | nih.gov |
| Laccase genes | Pinus densiflora | Compression wood | qRT-PCR | mdpi.com |
Chemical Synthesis and Chemoenzymatic Approaches to 2s,3r Dihydrodehydroconiferyl Alcohol
Total Synthesis Strategies
Total synthesis provides a versatile means to construct the dihydrobenzofuran core and install the necessary functional groups with the correct spatial orientation. Key strategies often focus on the stereoselective formation of the C2-C3 bond.
A powerful strategy for constructing the dihydrobenzofuran skeleton is through an intramolecular C-H insertion reaction. This method often employs a rhodium(II) catalyst to facilitate the formation of a key carbon-carbon bond.
A concise synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol has been achieved using a Rh₂(S-DOSP)₄-catalyzed intramolecular C-H insertion. researchgate.net This reaction typically involves the decomposition of a diazo compound precursor, which generates a rhodium carbene intermediate. This highly reactive species then inserts into a nearby C-H bond on the aromatic ring, effectively closing the five-membered dihydrofuran ring. researchgate.netillinois.edu The choice of ligands on the dirhodium catalyst is critical for controlling the efficiency and selectivity of the reaction. mdpi.com For instance, different rhodium(II) carboxylates and prolinates can be employed to optimize the transformation for specific substrates. researchgate.net The regioselectivity of the insertion versus other potential side reactions, such as β-elimination, is influenced by factors like solvent polarity and the electronic nature of the catalyst's ligands. researchgate.net
Table 1: Example of Rh(II)-Catalyzed C-H Insertion for Dihydrobenzofuran Synthesis
| Catalyst | Precursor | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | α-diazo ester | Intramolecular C-H Insertion | Formation of the dihydrobenzofuran core of dihydrodehydrodiconiferyl alcohol. | researchgate.net |
Achieving the specific (2S,3R) stereochemistry requires methodologies that are both diastereoselective (to favor the trans configuration over the cis) and enantioselective (to select the 2S,3R enantiomer over the 2R,3S).
Highly diastereoselective routes to trans-2,3-dihydrobenzofuran systems have been developed. researchgate.net The thermodynamic stability of the trans isomer often favors its formation. Enantioselectivity is introduced using chiral catalysts or auxiliaries. For instance, iridium-catalyzed intramolecular hydroarylation using a chiral bisphosphine ligand has been shown to produce chiral dihydrobenzofurans with high enantioselectivity (up to 97% ee). nii.ac.jp Similarly, chiral phosphoric acid has been used as a powerful catalyst for the chemo-, diastereo-, and enantioselective construction of the 2,3-dihydrobenzofuran (B1216630) framework. researchgate.net Another approach involves a rhodium-catalyzed intramolecular C-H insertion that employs both a chiral auxiliary and a chiral catalyst to achieve double asymmetric induction, leading to a stereoselective synthesis of the target molecule. researchgate.net
The assembly of key intermediate precursors often involves a sequence of powerful and reliable reactions. A notable sequence for creating the trans-2,3-dihydrobenzofuran skeleton involves cross-metathesis followed by an intramolecular Mitsunobu cyclization. researchgate.net
Cross-Metathesis: This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, is used to couple two different olefins. nih.govorganic-chemistry.org In the context of synthesizing dihydrodehydroconiferyl alcohol precursors, cross-metathesis can be used to construct the carbon chain that will ultimately form part of the dihydrofuran ring and its C3-substituent. researchgate.net For example, a 2-allyl-substituted phenol (B47542) can be reacted with an appropriate olefin partner to build a key intermediate. researchgate.net
Mitsunobu Cyclization: The Mitsunobu reaction is a versatile method for achieving a stereoinversive substitution of an alcohol. nii.ac.jp In this synthetic route, it is employed as an intramolecular cyclization step. An intermediate homoallylic alcohol, formed after the cross-metathesis sequence, undergoes cyclization to form the dihydrobenzofuran ring. researchgate.net This reaction proceeds by activating the hydroxyl group with a reagent system like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), allowing it to be displaced by the phenolic oxygen, thus closing the ring. researchgate.netnii.ac.jp This cyclization effectively and stereoselectively establishes the desired trans relationship between the substituents at the C2 and C3 positions. researchgate.net
Semi-Synthesis and Derivatization
Semi-synthesis involves the use of a readily available natural product as a starting material, which is then chemically modified to yield the target compound. The biosynthetic precursor to dihydrodehydroconiferyl alcohol is coniferyl alcohol, which dimerizes via oxidative coupling. researchgate.net A potential semi-synthetic route could involve starting with a more abundant, structurally related lignan (B3055560) and performing chemical transformations to arrive at the target molecule.
Derivatization of the final compound or its synthetic intermediates is also a common practice. A series of dihydrobenzofuran lignans (B1203133) have been obtained through biomimetic oxidative dimerization of precursors like ferulic acid methyl esters, followed by various derivatization reactions. researchgate.net For (2S,3R)-Dihydrodehydroconiferyl Alcohol, the phenolic hydroxyl group and the primary and secondary alcohol functionalities are potential sites for derivatization to create esters or ethers, which can be useful for structure-activity relationship studies.
Biocatalytic Production and Enzymatic Transformations of Related Lignans
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can circumvent the need for protecting groups and often proceeds with high stereospecificity under mild conditions.
A key enzymatic transformation in the biosynthesis of this compound has been identified. A phenylcoumaran benzylic ether reductase, cloned from the gymnosperm Pinus taeda, has been shown to catalyze the NADPH-dependent reduction of dehydrodiconiferyl alcohol to dihydrodehydrodiconiferyl alcohol. ebi.ac.uk This enzyme specifically reduces the benzylic ether functionality to form the dihydrobenzofuran structure. ebi.ac.uk This discovery opens the door for the biocatalytic production of the target compound from its oxidized precursor.
Furthermore, broader chemoenzymatic strategies could be envisioned. A multi-step biocatalytic cascade, potentially housed in a metabolically engineered microorganism like Escherichia coli, could convert simple feedstocks into valuable compounds like cinnamyl alcohol, a related phenylpropanoid. researchgate.net Similar whole-cell biocatalyst systems could potentially be engineered to produce coniferyl alcohol and facilitate its enzymatic dimerization and subsequent reduction to yield this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Target Molecule / Dihydrobenzofuran Lignan |
| Coniferyl alcohol | Biosynthetic Precursor |
| Dehydrodiconiferyl alcohol | Enzymatic Precursor |
| Diethyl azodicarboxylate (DEAD) | Mitsunobu Reagent |
| Ferulic acid methyl ester | Synthetic Precursor |
| Grubbs catalyst | Cross-Metathesis Catalyst |
| Rh₂(S-DOSP)₄ | C-H Insertion Catalyst |
Advanced Spectroscopic and Analytical Methodologies for 2s,3r Dihydrodehydroconiferyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dihydrobenzofuran neolignans. nih.gov It provides detailed information about the carbon-hydrogen framework.
One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, offers fundamental insights into the chemical environment of individual protons and carbons within the molecule. ¹H-NMR spectra reveal the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (coupling constants, J), which indicate adjacent protons. The ¹³C-NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
Two-dimensional (2D) NMR experiments are essential for establishing the complete atomic connectivity. blogspot.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton networks within the propyl side chains and the dihydrofuran ring.
Heteronuclear Multiple Bond Coherence (HMBC): This technique reveals long-range correlations (typically over two to three bonds) between protons and carbons. HMBC is crucial for connecting different structural fragments, for instance, linking the aromatic rings to the dihydrofuran core and the side chains. blogspot.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.
The following table summarizes representative NMR data for the trans-dihydrodehydrodiconiferyl alcohol structure.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 2 | 87.9 | 5.54, d (7.6) |
| 3 | 54.2 | 3.62, m |
| 4 | 145.6 | - |
| 5 | 132.8 | - |
| 6 | 119.4 | 6.91, dd (8.1, 1.7) |
| 7 | 109.4 | 6.85, d (1.6) |
| 8 | 32.0 | 2.67, t (7.3) |
| 9 | 35.1 | 1.86, m |
| 10 | 62.3 | 3.69, t (6.6) |
| 1' | 135.4 | - |
| 2' | 109.1 | 6.99, d (1.7) |
| 3' | 146.6 | - |
| 4' | 145.6 | - |
| 5' | 114.4 | 6.93, d (8.1) |
| 6' | 119.4 | 6.91, dd (8.1, 1.7) |
| 7' (CH₂) | - | - |
| 8' (CH) | - | - |
| 9' (CH₂) | 61.5 | 3.87, d (4.5) |
| OCH₃ (at C-3') | 55.9 | 3.91, s |
| OCH₃ (at C-5) | 55.9 | 3.88, s |
Data adapted from literature on rac-trans-dihydrodehydrodiconiferyl alcohol, which shares the same core structure. researchgate.net
NMR spectroscopy is pivotal in determining the relative stereochemistry of the molecule. For dihydrobenzofuran neolignans, the key is to establish the cis or trans relationship between the substituents at the C2 and C3 positions of the furan (B31954) ring. While the coupling constant (J) between H-2 and H-3 can provide initial clues, it is not always definitive for this class of compounds. researchgate.net
A more conclusive method involves 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. For (2S,3R)-Dihydrodehydroconiferyl Alcohol, the expected trans configuration is confirmed by the absence of a NOE/ROE correlation between H-2 and H-3. Instead, a spatial correlation is often observed between H-2 and the protons of the hydroxymethyl group at C-3, confirming their relative orientation. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of this compound, C₂₀H₂₄O₆, by distinguishing its exact mass from other compounds with the same nominal mass but different elemental compositions. lgcstandards.com Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS. Analysis of the deprotonated molecule [M-H]⁻ in negative ion mode can produce more diagnostic product ions compared to the protonated molecule in positive ion mode, aiding in structural confirmation. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₆ |
| Calculated Accurate Mass | 360.1573 |
| Observed m/z (e.g., [M+Na]⁺) | Typically within 5 ppm of calculated value |
Gas Chromatography-Mass Spectrometry (GC-MS) is a routine method for the identification and quantification of lignans (B1203133) in complex mixtures. researchgate.net Due to the relatively low volatility of this compound, a derivatization step is typically required prior to analysis. The hydroxyl groups are converted into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer. The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the compound, allowing for its unambiguous identification by comparison to spectral libraries. researchgate.netresearchgate.net
Chiroptical Spectroscopy
While NMR can determine the relative stereochemistry, chiroptical techniques are necessary to establish the absolute configuration of a chiral molecule like this compound. Electronic Circular Dichroism (ECD) is a primary method used for this purpose.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. The absolute configuration of this compound is determined by comparing its experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers (e.g., (2S,3R), (2R,3S), etc.). nih.govtandfonline.com A match between the experimental spectrum and the calculated spectrum for the (2S,3R) isomer provides a definitive assignment of the absolute stereochemistry at the C-2 and C-3 chiral centers. nih.govbeilstein-journals.org
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. frontiersin.org It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. For complex molecules like dihydrobenzofuran neolignans, experimental ECD spectra are often compared with quantum chemical calculations to make an unambiguous assignment. nih.gov
The standard methodology involves several steps. First, the relative configuration of the molecule is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Then, theoretical ECD spectra for the possible enantiomers (e.g., 2S,3R and 2R,3S) are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov This process requires a thorough conformational analysis to generate a Boltzmann-weighted average spectrum from the most stable conformers. rsc.org The calculated spectrum that closely matches the experimental spectrum allows for the confident assignment of the absolute configuration. nih.govnih.gov For dihydrobenzofuran neolignans, the Cotton effects observed in the 200-400 nm range, which arise from electronic transitions within the aromatic and dihydrofuran chromophores, are diagnostic for determining the stereochemistry at the C-2 and C-3 positions. frontiersin.orgresearchgate.net
Table 1: Representative ECD Data for Absolute Configuration Analysis
This table illustrates the type of data obtained from ECD analysis for determining the absolute configuration of a dihydrobenzofuran neolignan. The sign of the Cotton Effect (CE) at specific wavelengths is compared between experimental and calculated spectra.
| Wavelength (nm) | Experimental CE | Calculated CE for (2S,3R) | Calculated CE for (2R,3S) | Conclusion |
| ~290 | Positive (+) | Positive (+) | Negative (-) | Match |
| ~245 | Negative (-) | Negative (-) | Positive (+) | Match |
| ~220 | Positive (+) | Positive (+) | Negative (-) | Match |
Optical Rotation Measurements
Optical rotation is a fundamental chiroptical property of chiral substances, measuring the angle to which the plane of polarized light is rotated when passed through a sample. wikipedia.org The measurement is performed using a polarimeter and is reported as the specific rotation [α], which is standardized for concentration, path length, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).
The sign (positive for dextrorotatory, negative for levorotatory) and magnitude of the specific rotation are unique physical constants for a given enantiomer and are critical for its characterization. For this compound, the specific rotation value serves as a key identifier to distinguish it from its enantiomer and other diastereomers. It is an essential data point reported in the isolation and synthesis of chiral natural products.
Table 2: Optical Rotation Properties
| Parameter | Description | Value for this compound |
| Specific Rotation ([α]D) | The standardized measure of the rotation of plane-polarized light. | Data not available in the reviewed literature. |
| Solvent | The solvent used for the measurement (e.g., Methanol (B129727), Chloroform). | N/A |
| Concentration (c) | The concentration of the sample in g/100 mL. | N/A |
| Temperature | The temperature at which the measurement was taken (e.g., 20°C). | N/A |
Chromatographic Techniques for Isolation and Purity Assessment
The isolation of this compound from natural sources and the assessment of its enantiomeric and diastereomeric purity require a multi-step chromatographic approach.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the definitive method for separating enantiomers and assessing the enantiomeric purity of chiral compounds. sigmaaldrich.com This technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. chromatographyonline.com
For the separation of lignan (B3055560) stereoisomers, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are highly effective. dergipark.org.tr The analysis is typically performed in normal-phase mode, using a mobile phase composed of a hydrocarbon (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). dergipark.org.trnih.gov Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline resolution between the peaks corresponding to the (2S,3R) isomer and other stereoisomers. dergipark.org.tr
Table 3: Typical HPLC Conditions for Chiral Separation of Dihydrobenzofuran Neolignans
| Parameter | Typical Conditions | Purpose |
| Column | Chiralpak AD-H (amylose derivative) or similar polysaccharide-based CSP | Provides the chiral environment for enantioseparation. |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 93:7 v/v) | Elutes the compounds; the ratio is optimized for resolution. |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and influences peak shape. |
| Temperature | 20 - 45 °C | Affects retention times and resolution. |
| Detection | UV at ~280 nm | Monitors the elution of the aromatic lignan compounds. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)
The initial isolation of this compound from a crude plant extract typically involves sequential column chromatography steps. This classical approach separates compounds based on their differing affinities for the stationary phase.
First, silica gel column chromatography is employed for initial fractionation. This technique separates compounds based on polarity. A solvent gradient, starting with a non-polar solvent (like n-hexane) and gradually increasing in polarity with a solvent like ethyl acetate, is used to elute fractions of increasing polarity. Lignans like Dihydrodehydroconiferyl Alcohol will elute in fractions of intermediate polarity.
Fractions enriched with the target compound are then often subjected to further purification using Sephadex LH-20 column chromatography. Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography in polar organic solvents like methanol or ethanol. This step is highly effective at removing pigments, fatty acids, and other small molecules, yielding a more purified lignan fraction.
Table 4: Typical Multi-Step Isolation Protocol
| Step | Stationary Phase | Eluent System | Separation Principle |
| 1. Initial Fractionation | Silica Gel | Gradient of n-Hexane / Ethyl Acetate | Adsorption Chromatography (Polarity) |
| 2. Purification | Sephadex LH-20 | Isocratic Methanol or Ethanol | Size Exclusion / Partition Chromatography |
| 3. Final Polishing (Optional) | Preparative HPLC | Reversed-phase or Chiral HPLC conditions | High-resolution separation by polarity or chirality |
Ecological and Plant Biological Roles of Dihydrodehydroconiferyl Alcohol
Contribution to Plant Structural Integrity (as a Lignan (B3055560) Component)
(2S,3R)-Dihydrodehydroconiferyl Alcohol, as a lignan, is a component of the complex phenylpropanoid pathway, which is responsible for the biosynthesis of lignin (B12514952). berscience.org Lignin is a primary constituent of the plant cell wall, providing essential rigidity and structural support to vascular plants. nih.govenergyfrontier.us This complex polymer enhances the mechanical strength of plant tissues, which is vital for their upright growth and resistance to environmental stressors. energyfrontier.usresearchgate.net
Role in Plant Defense Mechanisms
Lignans (B1203133), including this compound, are pivotal in protecting plants from a wide array of pathogens and herbivores. frontiersin.orgresearchgate.net These compounds are a key part of the plant's chemical defense arsenal. researchgate.net
Constitutive and Inducible Defense Responses
The defensive role of lignans can be categorized as both constitutive and inducible. researchgate.net Constitutive defenses involve pre-existing chemical barriers that are always present in the plant to deter invaders. springerprofessional.de Lignans can be stored in plant tissues, providing a constant line of defense against potential threats. researchgate.netresearchgate.net
Inducible defenses, on the other hand, are activated in response to an attack. springerprofessional.de The synthesis of certain lignans and other phenylpropanoid compounds can be rapidly upregulated upon detection of a pathogen or herbivore. nih.gov For instance, the expression of genes encoding enzymes like cinnamyl alcohol dehydrogenase, which is involved in the biosynthesis of lignin and lignan precursors, can be induced by fungal infection. nih.govnih.gov This leads to a localized increase in the concentration of defensive compounds at the site of attack, reinforcing the cell wall and producing antimicrobial substances. nih.gov
Interaction with Pests and Pathogens
Lignans have demonstrated a broad spectrum of activity against various pests and pathogens. Their antimicrobial properties are effective against both bacteria and fungi. researchgate.netscirp.orgresearchgate.net The phenolic nature of these compounds contributes to their ability to disrupt microbial cell structures and metabolic processes. nih.gov
Furthermore, many lignans exhibit insecticidal properties. researchgate.netnih.gov For example, studies on lignans isolated from Phryma leptostachya have shown significant toxicity against certain insect larvae. mdpi.com The presence of lignans in plant tissues can deter feeding by herbivores due to their toxicity or anti-feedant properties. frontiersin.org
| Lignan Type | Defensive Role | Target Organism(s) |
| Dibenzylbutyrolactones | Antifungal | Botrytis cinerea |
| Haedoxan A | Insecticidal (Stomach and Topical Toxicity) | Mythimna separata, Plutella xylostella |
| Phrymarolin I | Insecticidal (Stomach Toxicity) | Mythimna separata, Plutella xylostella |
| (+)-Pinoresinol | Antifungal | Phytophthora sojae |
| Yatein | Antifungal | Botrytis cinerea |
Relationship to Phytoanticipins and Phytoalexins
The dual nature of lignan-based defense aligns with the concepts of phytoanticipins and phytoalexins. springerprofessional.de Phytoanticipins are pre-formed antimicrobial compounds that are present in healthy plants. springerprofessional.deresearchgate.net Lignans that are constitutively produced and stored in plant tissues can be classified as phytoanticipins, providing an immediate chemical barrier to infection. researchgate.netresearchgate.net
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo in response to pathogen attack or other stressors. springerprofessional.deresearchgate.netnih.gov The inducible production of lignans and related phenylpropanoid compounds following infection places them in the category of phytoalexins. researchgate.netnih.gov This rapid accumulation of defensive compounds at the infection site is a hallmark of the plant's active defense response. mdpi.com
Interplay with General Plant Secondary Metabolism Pathways
The biosynthesis of this compound is intrinsically linked to the broader network of plant secondary metabolism, primarily the phenylpropanoid pathway. nih.govfrontiersin.org This pathway is a central hub for the production of a vast array of phenolic compounds, including flavonoids, stilbenes, and the precursors for lignin and lignans. berscience.orgrwth-aachen.de
The synthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce coniferyl alcohol. nih.govfrontiersin.org Coniferyl alcohol is a key precursor for the formation of various lignans, including dihydrodehydroconiferyl alcohol, through oxidative coupling reactions. frontiersin.orgnih.gov The regulation of this pathway is highly complex, with feedback mechanisms that can control the flow of carbon into different branches of secondary metabolism based on the plant's developmental and environmental needs. nih.govfrontiersin.org For example, coniferyl alcohol itself can act as a signaling molecule to regulate the expression of genes involved in its own biosynthesis. nih.govfrontiersin.org This intricate interplay ensures that the plant can dynamically allocate resources to growth, structural reinforcement, and defense as required. nih.gov
Emerging Research Avenues and Future Perspectives for 2s,3r Dihydrodehydroconiferyl Alcohol Research
Advanced Biocatalytic Production of Specific Stereoisomers
The precise three-dimensional arrangement of atoms in lignan (B3055560) molecules is critical to their biological function, making the production of specific stereoisomers a primary goal for synthetic chemistry. Traditional chemical synthesis often struggles to achieve high stereoselectivity, leading to racemic mixtures that are difficult and costly to separate. Biocatalysis, which uses enzymes or whole microbial cells, has emerged as a powerful and green alternative for producing chiral molecules with high efficiency and specificity. nih.govresearchgate.net
Recent advancements have focused on developing biocatalytic cascades in engineered microbes for the sustainable synthesis of lignans (B1203133) from renewable substrates. mdpi.com For example, heterologous production systems in microorganisms like Escherichia coli are being constructed to synthesize various lignans. nih.gov These systems can be designed as "multicellular one-pot" fermentations, which have proven effective for producing compounds such as (+)-lariciresinol and (-)-secoisolariciresinol. nih.gov
Key to stereocontrol in these pathways are specific enzymes. Pinoresinol-lariciresinol reductases (PLRs), for instance, are crucial enzymes that catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), steps that determine the final stereochemistry of many dibenzylbutane lignans. arkat-usa.orgnsf.gov Furthermore, dirigent proteins (DIRs) play a unique role by binding and orienting monolignol radicals to facilitate stereoselective coupling, ensuring the formation of a specific stereoisomer from the outset. cjnmcpu.comnih.gov The development and application of these enzymatic tools are central to creating efficient and sustainable methods for producing optically pure lignans like (2S,3R)-Dihydrodehydroconiferyl alcohol.
Table 1: Key Enzymes and Systems in Biocatalytic Lignan Production
| Enzyme/System | Role in Biosynthesis | Significance for Stereoselectivity | Reference(s) |
|---|---|---|---|
| Pinoresinol-Lariciresinol Reductases (PLRs) | Catalyze the sequential reduction of pinoresinol and lariciresinol. | The specific PLR enzyme determines the stereochemical outcome of the resulting secoisolariciresinol. | arkat-usa.orgnsf.gov |
| Dirigent Proteins (DIRs) | Bind and orient monolignol radicals before oxidative coupling. | Guide the coupling reaction to produce a specific stereoisomer, such as (+)-pinoresinol. | cjnmcpu.comnih.gov |
| Laccases/Peroxidases | Catalyze the initial oxidative coupling of monolignol units. | Can lead to racemic mixtures unless controlled by dirigent proteins. | nih.gov |
| Secoisolariciresinol Dehydrogenase (SIRD) | Converts secoisolariciresinol to matairesinol. | Acts on a specific stereoisomer of the substrate, contributing to the pathway's overall stereospecificity. | nih.govarkat-usa.org |
| **Engineered *E. coli*** | Host for heterologous expression of lignan biosynthetic pathways. | Allows for the creation of customized "one-pot" systems for the controlled synthesis of specific lignans. | mdpi.comnih.gov |
Elucidation of Regulatory Networks in Plant Biosynthesis
The production of this compound and other lignans in plants is governed by complex gene regulatory networks. Lignan biosynthesis is an integral part of the broader phenylpropanoid pathway, which also produces essential polymers like lignin (B12514952). mdpi.comnih.gov Understanding how plants control the metabolic flux through these pathways is crucial for developing strategies to enhance the production of desired compounds in their natural sources. nih.govacs.org
Transcriptional regulation is a key control mechanism, with several families of transcription factors (TFs) implicated in controlling the expression of lignan biosynthetic genes. nih.gov The MYB (myeloblastosis) and NAC (NAM, ATAF1/2, CUC2) families are prominent regulators of secondary cell wall formation and the phenylpropanoid pathway. mdpi.comnih.gov For instance, specific MYB TFs have been shown to regulate genes encoding key enzymes in the pathway. mdpi.com Identifying and characterizing these TFs allows for their use in metabolic engineering approaches to upregulate lignan production in plants or cell cultures. oup.comnih.gov
Beyond transcriptional control, post-transcriptional regulation by microRNAs (miRNAs) is emerging as another critical layer of control. mdpi.com MiRNAs can target the messenger RNAs (mRNAs) of biosynthetic enzymes or transcription factors for degradation, thereby fine-tuning the metabolic output. researchgate.net Researchers use computational tools like co-expression network analysis to identify novel genes, TFs, and regulatory elements that are part of the lignan biosynthetic network by analyzing large-scale transcriptomic data. cjnmcpu.comnih.gov
Table 2: Key Regulators of Lignan Biosynthesis in Plants
| Regulatory Element | Type | Function | Reference(s) |
|---|---|---|---|
| MYB Transcription Factors | Protein | Activate or repress the expression of genes in the phenylpropanoid and lignan pathways. | mdpi.comnih.gov |
| NAC Transcription Factors | Protein | Regulate secondary cell wall biosynthesis, which is linked to lignan and lignin production. | mdpi.comnih.gov |
| WRKY Transcription Factors | Protein | Implicated in regulating the expression of genes involved in plant defense and secondary metabolism. | researchgate.net |
| microRNAs (miRNAs) | Non-coding RNA | Post-transcriptionally regulate gene expression by targeting specific mRNAs for cleavage or translational repression. | mdpi.comresearchgate.net |
Chemoinformatic and Computational Studies on Lignan Structures
Chemoinformatics and computational chemistry are becoming indispensable tools in the study of natural products, including lignans. These in silico methods provide powerful means to predict biological activities, understand structure-function relationships, and assess the pharmacological potential of compounds like this compound, accelerating research and reducing reliance on costly and time-consuming laboratory experiments.
Quantitative Structure-Activity Relationship (QSAR) modeling is used to build statistical models that correlate the chemical structure of lignans with their biological activities. These models can then be used to predict the potency of novel or un-tested lignan derivatives and guide the design of new compounds with improved properties. researchgate.net
Molecular docking and molecular dynamics (MD) simulations offer insights at the atomic level. Docking predicts the preferred orientation of a lignan when it binds to a biological target, such as an enzyme or receptor. nih.gov MD simulations can then be used to study the stability of this interaction over time. researchgate.net For example, a recent in silico study investigated Dihydrodehydroconiferyl alcohol from Syzygium cumini, using docking and MD simulations to show its stable interaction with the AgrC protein of Staphylococcus aureus, suggesting a potential mechanism for its antimicrobial activity. nih.govresearchgate.net Furthermore, computational tools are employed to calculate physicochemical properties and predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lignans, helping to evaluate their "drug-likeness" and potential as future therapeutic agents. nih.gov
Table 3: Applications of Computational Methods in Lignan Research
| Computational Method | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. | Identifies key structural features required for activity; guides the design of new, more potent compounds. | researchgate.net |
| Molecular Docking | Simulates the binding of a lignan to a protein target. | Predicts binding affinity and mode of interaction, helping to elucidate the mechanism of action. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a lignan-protein complex over time. | Assesses the stability of the binding interaction and conformational changes. | nih.govresearchgate.net |
| ADMET Prediction | Calculates physicochemical properties to predict a compound's pharmacokinetic profile. | Evaluates the "drug-likeness" of lignans and identifies potential liabilities early in the discovery process. | nih.gov |
Exploration of Novel Plant Sources and Biodiversity
Lignans are widely distributed throughout the plant kingdom, found in roots, stems, leaves, fruits, and seeds. frontiersin.orgresearchgate.net While certain sources like flaxseed (Linum usitatissimum) and sesame seed (Sesamum indicum) are well-known for their high lignan content, they represent only a tiny fraction of the potential natural sources. nih.govtechscience.cn The vast structural diversity of lignans suggests that exploring global biodiversity holds immense potential for the discovery of novel compounds and new, abundant sources of known lignans like this compound.
Systematic phytochemical screening of different plant species, including those used in traditional medicine, is a fruitful strategy for identifying new sources. nih.gov For example, families like Lauraceae are known to be a rich source of diverse lignans and neolignans. mdpi.com The concentration and type of lignans can vary significantly not only between different species but also within different organs of the same plant. researchgate.net
Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for the extraction, identification, and quantification of lignans from complex plant extracts. nih.gov As researchers continue to explore diverse ecosystems and apply advanced analytical methods, the known landscape of lignan-producing plants is expected to expand significantly, providing a broader palette of natural molecules for scientific investigation and potential application.
Table 4: Selected Plant Sources of Lignans
| Plant Source | Major Lignans | Plant Part | Reference(s) |
|---|---|---|---|
| Flax (Linum usitatissimum) | Secoisolariciresinol diglucoside (SDG), Matairesinol, Pinoresinol | Seeds | techscience.cnnih.gov |
| Sesame (Sesamum indicum) | Sesamin, Sesaminol | Seeds | nih.govtechscience.cn |
| Syzygium cumini | Dihydrodehydroconiferyl alcohol | Not specified | nih.gov |
| Schisandra chinensis | Schisandrin, Gomisin A | Fruits | nih.gov |
| Creosote bush (Larrea tridentata) | Nordihydroguaiaretic acid (NDGA) | Not specified | frontiersin.org |
| Lauraceae family (e.g., Machilus, Ocotea) | Various lignans and neolignans | Not specified | mdpi.com |
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration (2S,3R) of dihydrodehydroconiferyl alcohol?
- Methodological Answer : The absolute configuration is determined using X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, enantiomeric separation via chiral HPLC coupled with electronic circular dichroism (ECD) calculations can resolve stereoisomers and assign configurations . Comparative analysis of optical rotation data with literature values (e.g., [α]D = −17.7 for (7R,8S)-dihydrodehydroconiferyl alcohol) is also critical .
Q. What are the recommended storage conditions to maintain the stability of (2S,3R)-dihydrodehydroconiferyl alcohol?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Pre-dry hygroscopic samples under vacuum (e.g., using P₂O₅) to prevent hydrolysis. Purity should be verified via HPLC (≥98%) before use, as degradation can alter biological activity .
Q. What synthetic routes are commonly used to produce this compound?
- Methodological Answer : Lignan derivatives like this compound are synthesized via oxidative coupling of monolignols (e.g., coniferyl alcohol). Analytical validation includes GC-MS for intermediate tracking and HPLC with UV/ECD detection for enantiomeric purity assessment .
Advanced Research Questions
Q. How can researchers design experiments to investigate the neurogenic activity of this compound in PC12 cells?
- Methodological Answer :
- Cell Model : Use rat PC12 cells treated with nerve growth factor (NGF) to induce neurite outgrowth.
- Dosage : Apply the compound at non-cytotoxic concentrations (determined via MTT assay) alongside NGF.
- Metrics : Quantify neurite length using image analysis software (e.g., ImageJ) and compare to controls.
- Mechanistic Insight : Assess MAPK/PKC pathway activation via Western blotting for phosphorylated ERK1/2 or PKC isoforms .
Q. What experimental strategies can resolve contradictions in reported bioactivities (e.g., neurogenic vs. vascular effects)?
- Methodological Answer :
- Model Comparison : Test the compound in both neuronal (PC12) and vascular smooth muscle cells (HCASMCs) under standardized conditions.
- Dose-Response Analysis : Use a broad concentration range (e.g., 1–100 μM) to identify tissue-specific thresholds.
- Pathway Profiling : Employ RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NGF/MAPK in neurons vs. ALP/osteogenic markers in HCASMCs) .
Q. How does this compound inhibit alkaline phosphatase (ALP) activity in vascular calcification models?
- Methodological Answer :
- Cell System : Primary human coronary artery smooth muscle cells (HCASMCs) cultured in osteogenic medium (ascorbic acid, β-glycerophosphate, dexamethasone).
- Intervention : Co-treat with macrophage-conditioned medium (MCM) and the compound.
- Assay : Measure ALP activity using p-nitrophenyl phosphate hydrolysis. Validate with qPCR for osteogenic markers (e.g., Runx2, OPN) .
Q. What chromatographic methods are optimal for isolating this compound from natural sources?
- Methodological Answer :
- Extraction : Use methanol/water gradients on C18 columns for preliminary purification.
- Enantioseparation : Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol).
- Validation : Confirm purity via LC-MS and compare retention times/ECD spectra with authentic standards .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in compound purity during pharmacological studies?
- Methodological Answer :
- Quality Control : Perform HPLC-UV/ELSD analysis for each batch, ensuring ≥98% purity.
- Bioactivity Normalization : Adjust dosages based on purity-adjusted molarity.
- Documentation : Maintain certificates of analysis (CoA) detailing storage history and handling protocols .
Q. What statistical approaches are recommended for analyzing neurite outgrowth data in neurogenic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
